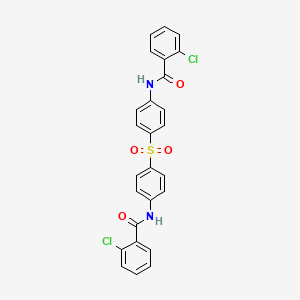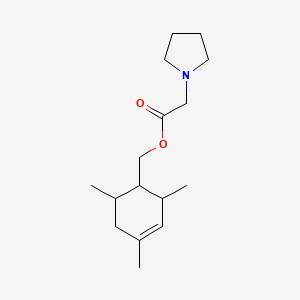![molecular formula C18H25N3O3 B4935264 N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea, commonly known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor.
Mechanism of Action
BRL-15572 acts as a selective antagonist of the N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea is a neuropeptide that is involved in the regulation of various physiological processes, including food intake, energy metabolism, anxiety, and stress. By blocking the Y2 receptor, BRL-15572 inhibits the effects of N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea, leading to its anxiolytic and antidepressant effects, as well as its potential use in the treatment of obesity, diabetes, and drug addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to decrease food intake and body weight in obese rats, indicating its potential use in the treatment of obesity. BRL-15572 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats, indicating its potential use in the treatment of diabetes. Additionally, BRL-15572 has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, indicating its potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been extensively studied in preclinical models, making it a well-characterized tool compound for the study of N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor function. However, BRL-15572 also has some limitations for lab experiments. It is a selective antagonist of the N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor, meaning that its effects may be limited to this receptor subtype. Additionally, its potential therapeutic applications in humans are still being investigated, meaning that its relevance to human disease may be unclear.
Future Directions
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of anxiety, depression, obesity, diabetes, and drug addiction. Another potential direction is the investigation of its effects on other physiological processes beyond those currently studied, such as pain, inflammation, and cardiovascular function. Finally, the development of more selective and potent N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor antagonists may lead to the discovery of new therapeutic targets and drugs.
Synthesis Methods
The synthesis of BRL-15572 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction between 1,3-benzodioxole-5-carboxylic acid and 1-cyclopentyl-3-(dimethylamino)propan-1-one to form the intermediate N-(1-cyclopentyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide. This intermediate is then reacted with N-methyl-N-(pyrrolidin-3-ylmethyl)amine to yield the final product BRL-15572.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical models, indicating its potential use in the treatment of anxiety and depression. BRL-15572 has also been studied for its potential use in the treatment of obesity and diabetes, as N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea has been implicated in the regulation of food intake and energy metabolism. Additionally, BRL-15572 has been investigated for its potential use in the treatment of drug addiction, as N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea has been shown to modulate the reward pathway in the brain.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-14-5-6-16-17(9-14)24-12-23-16)19-10-13-7-8-21(11-13)15-3-1-2-4-15/h5-6,9,13,15H,1-4,7-8,10-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLLAPBNSNCTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N'-[(1-cyclopentyltetrahydro-1H-pyrrol-3-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)

![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)